![molecular formula C19H17NO2 B2854656 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-40-6](/img/structure/B2854656.png)
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid
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Description
“3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid” is 1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Anticancer Activity
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid: derivatives have been studied for their potential anticancer properties. The compound’s ability to interfere with various biological pathways makes it a candidate for cancer treatment research. It’s particularly promising in the development of targeted therapies that aim to attack cancer cells without harming healthy cells .
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. This includes the ability to combat a range of bacteria and fungi, which is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Uses
The anti-inflammatory potential of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat chronic inflammatory diseases, offering a new avenue for therapeutic intervention .
Antiviral Applications
Quinoline derivatives have shown promise in antiviral therapy. Their structural versatility allows for the synthesis of compounds that can inhibit viral replication, which is vital for the treatment of viral infections and the development of antiviral drugs .
Material Science
In the field of material science, 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid can be utilized in the synthesis of organic materials. Its molecular structure could be key in creating novel materials with specific optical or electrical properties .
Synthetic Organic Chemistry
As a heterocyclic compound, 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid plays a significant role in synthetic organic chemistry. It serves as a scaffold for the synthesis of various complex molecules, which can have applications ranging from pharmaceuticals to dyes .
properties
IUPAC Name |
3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGVDIKLFZRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid |
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